molecular formula C16H12F3NO2S B3276020 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline CAS No. 633315-43-2

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Cat. No.: B3276020
CAS No.: 633315-43-2
M. Wt: 339.3 g/mol
InChI Key: YMQCQXDNOPBCFU-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline (CAS: 633315-43-2) is a fluorinated quinoline derivative characterized by its unique substitution pattern. Its molecular formula is C₁₆H₁₂F₃NO₂S, with an average mass of 339.331 g/mol and a monoisotopic mass of 339.054084 g/mol . The compound features:

  • 5,7-Dimethoxy groups on the quinoline core, enhancing electron density and influencing solubility.
  • A 2-thienyl substituent at the C2 position, introducing sulfur-containing heterocyclic properties.
  • A trifluoromethyl group at C4, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name

5,7-dimethoxy-2-thiophen-2-yl-4-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2S/c1-21-9-6-12-15(13(7-9)22-2)10(16(17,18)19)8-11(20-12)14-4-3-5-23-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQCQXDNOPBCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633315-43-2
Record name 5,7-DIMETHOXY-2-(2-THIENYL)-4-(TRIFLUOROMETHYL)QUINOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thienyl and trifluoromethyl groups. The methoxy groups are usually introduced via methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy, thienyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS: 853310-83-5)
  • Molecular Formula: C₂₂H₁₆F₃NO₂ (Average mass: 383.369 g/mol) .
  • Key Differences :
    • C2 Substituent : 2-Naphthyl group (bulky aromatic) vs. 2-thienyl (smaller heterocyclic).
    • Impact : The naphthyl group increases molecular weight by ~44 g/mol and may enhance π-π stacking interactions in biological targets but reduce solubility compared to the thienyl group.
6,7-Dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(p-tolyl)quinoline (Compound 6k, )
  • Molecular Formula: Not explicitly provided, but includes a 4-methylpiperazine-propoxy chain at C3.
  • Key Differences: C4 Substituent: Trifluoromethyl (electron-withdrawing) vs. a piperazine-propoxy group (basic, hydrophilic).

Trifluoromethyl-Containing Analogues

4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (III.2.hA, )
  • Key Differences :
    • Substituents : Difluoromethyl at C4 and trifluoromethoxy at C8 vs. dimethoxy and thienyl groups.
    • Application : Designed for crop protection , leveraging fluorine’s resistance to metabolic degradation .
2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone (Compound 10, )
  • Structural Features : Two trifluoromethyl groups (C2 and C8) and a pyridinyl ketone.

Functional Group Comparisons

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 59108-13-3)
  • Molecular Formula: C₁₀H₄Cl₂F₃NO (Average mass: 282.05 g/mol) .
  • Key Differences :
    • Substituents : Chlorine atoms at C5/C7 and hydroxyl at C4 vs. methoxy and thienyl groups.
    • Bioactivity : Exhibits antiseptic and antifungal properties, highlighting how halogenation vs. methoxylation shifts applications from pharmaceuticals to disinfectants .

Biological Activity

5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with two methoxy groups and a trifluoromethyl group, making it an interesting candidate for biological evaluation. The presence of these functional groups is believed to enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of quinoline-based compounds for their growth inhibition against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated that compounds similar to 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline showed GI50 values ranging from 25 to 82 nM, with some derivatives exhibiting IC50 values as low as 31 nM against specific targets like EGFR and HER2 .

The mechanism by which 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to induce apoptosis in cancer cells by activating caspases (caspase-3 and caspase-8) while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action not only halts cell division but also promotes programmed cell death, making it a promising candidate for cancer therapy.

Case Studies and Research Findings

  • Anticancer Studies :
    • A recent publication reported on the synthesis and evaluation of quinoline derivatives, including those akin to 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. It was found that these compounds exhibited significant inhibitory effects on EGFR and HER2 with IC50 values comparable to established drugs like erlotinib .
  • Zebrafish Model :
    • In vivo studies using zebrafish embryos have indicated that certain derivatives of quinoline can act as potent growth inhibitors. The toxicity profiles were assessed, revealing that some compounds led to increased cell death through apoptotic pathways .
  • Synthetic Pathways :
    • The synthesis of 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline typically involves multi-step chemical reactions that enhance its biological efficacy. The rational design approach focuses on modifying the substituents on the quinoline ring to optimize its interaction with target proteins involved in cancer progression .

Summary Table of Biological Activities

Activity Type IC50/Value Cell Line/Model Reference
Antiproliferative31 nMMCF-7 (breast cancer)
Apoptosis InductionN/AA-549 (lung cancer)
Growth InhibitionN/AZebrafish embryo model

Q & A

Q. What are the key synthetic strategies for preparing 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For analogous quinoline derivatives, halogenation and nucleophilic substitution are critical. For example:
  • Step 1 : Start with a pre-functionalized quinoline core (e.g., 5,7-dimethoxyquinoline) and introduce trifluoromethyl groups via radical trifluoromethylation or cross-coupling reactions using palladium catalysts .
  • Step 2 : Introduce the 2-thienyl group via Suzuki-Miyaura coupling, requiring optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to avoid competing side reactions .
  • Key Variables : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact regioselectivity. Lower yields (<50%) are common due to steric hindrance from the trifluoromethyl group .

Q. How is the compound characterized to confirm its structure, and what analytical discrepancies might arise?

  • Methodological Answer :
  • Primary Techniques :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions. The trifluoromethyl group (CF3\text{CF}_3) shows a distinct 19F^{19}\text{F} signal at ~-60 ppm .
  • HRMS : Confirms molecular weight (e.g., calculated for C16H13F3N2O2S\text{C}_{16}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2\text{S}: 366.07 Da).
  • Common Discrepancies :
  • Overlapping aromatic signals in NMR due to methoxy and thienyl groups may require 2D techniques (e.g., COSY, HSQC) .
  • Impurities from incomplete substitution (e.g., residual chlorine in trifluoromethylation steps) require careful column chromatography .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of trifluoromethylation in quinoline derivatives with competing substituents?

  • Methodological Answer :
  • Steric and Electronic Control :
  • Electron-deficient positions (e.g., para to methoxy groups) favor trifluoromethylation. Computational DFT studies predict reactivity trends .
  • Catalyst Design : Bulky ligands (e.g., XPhos) improve selectivity by shielding specific sites .
  • Case Study : For 4-trifluoromethylquinolines, Cu-mediated methods achieve >70% regioselectivity at position 4 versus 2 .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect the compound’s biological activity, and how are contradictions in bioassay data resolved?

  • Methodological Answer :
  • SAR Analysis :
SubstituentPositionBioactivity Trend (vs. Control)Reference
Methoxy5,7↑ Solubility, ↓ Cytotoxicity
Thienyl2↑ Binding affinity (kinase assays)
  • Resolving Data Contradictions :
  • Discrepancies in IC₅₀ values (e.g., conflicting reports on kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using internal controls (e.g., staurosporine) .

Q. What computational methods predict the compound’s interactions with biological targets, and how are docking results validated experimentally?

  • Methodological Answer :
  • In Silico Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., p38α MAP kinase). The trifluoromethyl group often enhances hydrophobic binding .

MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories).

  • Validation :
  • Compare docking scores with experimental SPR (surface plasmon resonance) binding constants (KDK_D). Discrepancies >1 log unit suggest force field limitations .

Methodological Considerations

  • Data Reproducibility : Document solvent purity (e.g., anhydrous DMF) and catalyst batch variations, which significantly impact cross-coupling yields .
  • Safety Protocols : Handle trifluoromethyl intermediates in fume hoods; similar compounds exhibit acute toxicity (LD₅₀ < 50 mg/kg in rodents) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline
Reactant of Route 2
5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

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